Diethylstilbestrol

Estrogen receptor Receptor binding affinity Nuclear translocation

Diethylstilbestrol (DES; CAS 22610-99-7, (Z)-isomer) is a synthetic, nonsteroidal stilbene estrogen with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol. DES functions as a potent agonist of both estrogen receptor α (ERα) and estrogen receptor β (ERβ), exhibiting high-affinity binding to the estrogen receptor (ER) with a dissociation constant (Kd) in the range of 7.1 × 10⁻¹⁰ M for mouse uterine cytosol ER.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 22610-99-7
Cat. No. B1140134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol
CAS22610-99-7
Synonyms4,4’-[(1Z)-1,2-Diethyl-1,2-ethenediyl]bis-phenol;  (Z)-3,4-Bis(4-hydroxyphenyl)-3-hexene;  (Z)-DES;  cis-Diethylstilbestrol; 
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
InChIKeyRGLYKWWBQGJZGM-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5);  SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3);  SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Diethylstilbestrol (CAS 22610-99-7) Procurement Guide: Product Identity and Baseline Characteristics


Diethylstilbestrol (DES; CAS 22610-99-7, (Z)-isomer) is a synthetic, nonsteroidal stilbene estrogen with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol . DES functions as a potent agonist of both estrogen receptor α (ERα) and estrogen receptor β (ERβ), exhibiting high-affinity binding to the estrogen receptor (ER) with a dissociation constant (Kd) in the range of 7.1 × 10⁻¹⁰ M for mouse uterine cytosol ER [1]. Unlike steroidal estrogens such as 17β-estradiol, DES possesses a stilbene backbone that confers distinct conformational properties, receptor interaction kinetics, and metabolic stability. DES is practically insoluble in water but highly soluble in DMSO (≥54 mg/mL) and ethanol .

Why Diethylstilbestrol Procurement Cannot Rely on Generic Estrogen Receptor Agonist Substitution


Substitution of DES with other estrogen receptor agonists—whether steroidal (e.g., 17β-estradiol, ethinylestradiol) or nonsteroidal (e.g., hexestrol, dienestrol)—is not scientifically defensible because receptor binding affinity alone does not predict biological effect, toxicity profile, or tissue-specific outcomes for this compound class. DES exhibits a paradoxical 8.3-fold higher relative binding affinity (RBA) for nuclear estrogen receptor versus cytosolic receptor compared to estradiol, a property not shared by estrone or estriol [1]. Furthermore, DES induces neoplastic transformation in mammalian cells at concentrations where hexestrol and trans,trans-dienestrol produce zero transformation events, indicating that estrogenic potency and carcinogenic potential are uncoupled [2]. In clinical settings, DES produces thromboembolic complications (5 of 31 patients) while 17β-estradiol produced none (0 of 29 patients) in a head-to-head prostate cancer cohort, demonstrating that adverse effect profiles differ even when both compounds activate the same receptor . These findings establish that DES possesses compound-specific pharmacological and toxicological properties that cannot be inferred from, or replicated by, its closest structural and functional analogs.

Quantitative Differentiation Evidence for Diethylstilbestrol (CAS 22610-99-7) Versus Closest Analogs


Nuclear vs. Cytosolic Estrogen Receptor Binding Affinity Discrepancy: DES vs. 17β-Estradiol

DES demonstrates a unique and quantitative discrepancy between its relative binding affinity for cytosolic versus nuclear estrogen receptor that is not observed with steroidal estrogens. In a direct head-to-head comparative study in the hamster, DES exhibited a cytosolic RBA of 46 ± 5.3 (vs. estradiol = 100) but a nuclear RBA of 380 ± 42 (vs. estradiol = 100), representing an 8.3-fold nuclear-to-cytosolic affinity ratio. In contrast, estrone and estriol showed no significant difference between cytosolic and nuclear RBA values [1]. This binding discrepancy is attributable to a serum component tentatively identified as albumin that differentially binds DES and reduces its in vitro cytosolic RBA without affecting nuclear receptor interaction [1].

Estrogen receptor Receptor binding affinity Nuclear translocation Diethylstilbestrol 17β-estradiol

Differential Neoplastic Transformation Capacity: DES vs. Hexestrol and Dienestrol

DES and its structural analogs exhibit sharply divergent capacities to induce neoplastic transformation in mammalian cells, and this capacity is uncoupled from estrogenic potency. In Syrian hamster embryo fibroblast assays, DES (0.01–10 μg/mL) induced morphological transformation of colonies that were tumorigenic upon injection into newborn hamsters. Tetrafluorodiethylstilbestrol and cis,cis-dienestrol also transformed cells, though dimethylstilbestrol showed markedly lower transformation frequency. Critically, three structurally close analogs—hexestrol, dimethoxydiethylstilbestrol, and trans,trans-dienestrol—produced zero transformation events at all tested concentrations, despite hexestrol being a potent estrogen in vivo [1]. In a separate study, DES and 17β-estradiol both induced renal tumors in 100% of treated castrated male hamsters (approximately 20.5 ± 3 tumor foci), whereas ethinylestradiol, despite competing equally for the estrogen receptor and inducing similar serum prolactin levels, showed only 21% tumor incidence (0.6 ± 0.5 foci) [2].

Neoplastic transformation Carcinogenicity Diethylstilbestrol Hexestrol Dienestrol Structure-activity relationship

Thromboembolic Risk in Clinical Population: DES vs. 17β-Estradiol

In a prospective, randomized, head-to-head clinical study of 64 prostate cancer patients, DES treatment was associated with thromboembolic events while 17β-estradiol treatment was not. After three months of treatment, 5 of 31 patients (16.1%) in the DES arm developed thromboembolic complications, compared with 0 of 29 patients (0%) in the 17β-estradiol arm. The only measured biochemical difference between the two treatment groups was a significant elevation of serum triglycerides (TG) and very low density lipoproteins (VLDL) in the DES group . A separate study demonstrated that oral ingestion of DES induced anti-estrogen antibodies detectable by 25% saturated ammonium sulfate precipitation in 41% of treated men, and these antibodies were associated with increased incidence of vascular thrombosis [1].

Thromboembolism Prostate cancer Diethylstilbestrol 17β-estradiol Triglycerides VLDL

Divergence Between Uterotrophic Potency and Receptor Binding Affinity: DES vs. Indenestrol Analogs

Despite near-identical high-affinity binding to the mouse uterine estrogen receptor (Ka approximately 1.5–2.2 × 10¹⁰ M⁻¹ for DES, indenestrol A (IA), and indenestrol B (IB)), these three compounds display a profound and quantifiable divergence in in vivo uterotrophic activity. All analogs tested—IA, IB, indanestrol (IN), and pseudo-DES (PD)—showed 10- to 200-fold lower uterotrophic potency compared with DES or estradiol in vivo, despite comparable receptor binding, nuclear translocation, and nuclear retention [1]. Furthermore, these ligands differentially stimulated individual estrogen-regulated responses: only IA significantly elevated uterine glucose-6-phosphate dehydrogenase to levels comparable to DES or estradiol; uterine progesterone receptor was induced to varying degrees by all compounds; and uterine DNA synthesis was only marginally stimulated by the analogs except for IB, which produced a response increase comparable to DES or estradiol [1]. The reduced biological activity is attributed to the fact that not all eight possible binding orientations of the indenestrol racemic mixtures are compatible with eliciting estrogenic response [2].

Uterotrophic activity Estrogen receptor binding Indenestrol Diethylstilbestrol Structure-activity relationship

Embryotoxicity Determinants Independent of Estrogenic Potency: DES vs. Hexestrol and α-Dienestrol

In a whole rat embryo culture system, DES, hexestrol (HES), and E,E-dienestrol (α-DIES) were compared for embryotoxic effects during organogenesis at equipotent concentrations producing 2–20% embryolethality. The study demonstrated that embryotoxicity (specifically prosencephalic hypoplasia) was neither attenuated by the antiestrogen tamoxifen nor related to estrogenic potency or steroidal structure. Critically, the addition of a cytochrome P450-dependent oxidizing system produced compound-specific, unpredictable effects: it markedly increased the embryotoxicity of estradiol, estrone, and phenol; produced only minor increases for α-DIES and β-DIES; strikingly decreased the effects of ethinylestradiol, tamoxifen, and hexestrol; but produced no statistically significant change in DES embryotoxicity [1]. This demonstrates that among nonsteroidal estrogens, DES exhibits uniquely stable embryotoxic activity irrespective of metabolic activation status, whereas hexestrol and dienestrol show metabolic context-dependent toxicity.

Embryotoxicity Organogenesis Diethylstilbestrol Hexestrol Dienestrol Biotransformation

Oral Bioavailability and Metabolic Stability Advantage Over 17β-Estradiol

DES possesses a substantial oral bioavailability advantage over the natural estrogen 17β-estradiol, a property that historically drove its widespread therapeutic use and remains critical for experimental applications. Compared to estradiol, DES is more resistant to metabolism and shows relatively increased effects in certain target tissues including the liver and uterus [1]. The elimination half-life of DES is approximately 24 hours in humans [1]. In pregnant rhesus monkeys, transplacental pharmacokinetic studies demonstrated that extensive fetoplacental metabolism of DES is responsible for a greater half-life of the agent and its metabolites in the fetal circulation compared to the maternal circulation [2]. This contrasts with 17β-estradiol, which undergoes rapid first-pass hepatic metabolism and has limited oral bioavailability.

Oral bioavailability Metabolic stability Diethylstilbestrol 17β-estradiol First-pass metabolism

Optimal Research and Industrial Application Scenarios for Diethylstilbestrol (CAS 22610-99-7)


Positive Control for Estrogen Receptor-Dependent Neoplastic Transformation Assays

DES (CAS 22610-99-7) is the definitive positive control compound for in vitro neoplastic transformation assays using Syrian hamster embryo (SHE) fibroblasts or similar mammalian cell systems. As demonstrated by McLachlan et al. (1982), DES at 0.01–10 μg/mL produces consistent, reproducible morphological transformation with confirmed tumorigenicity of transformed colonies in vivo, while close structural analogs including hexestrol and trans,trans-dienestrol yield zero transformation events [1]. This makes DES irreplaceable as a reference standard in carcinogenicity screening programs where the SHE cell transformation assay is used to predict chemical carcinogenic potential. Researchers procuring DES for this application should verify the Z-isomer configuration (CAS 22610-99-7) to ensure consistency with published transformation data.

Reference Nonsteroidal Estrogen for Uterotrophic Assay Standardization

For in vivo uterotrophic assays in ovariectomized rodents, DES serves as the reference full-efficacy nonsteroidal estrogen agonist. Unlike indenestrol A, indenestrol B, and other DES metabolites that exhibit 10- to 200-fold lower uterotrophic potency despite equivalent receptor binding affinity [1], DES reliably produces maximal uterine weight response and full stimulation of glucose-6-phosphate dehydrogenase, progesterone receptor induction, and DNA synthesis [1]. This property makes DES the appropriate positive control for OECD uterotrophic assay protocols and for structure-activity studies examining the relationship between receptor binding and biological response. The compound's consistent uterotrophic efficacy is demonstrably superior to its closest metabolites and analogs, which exhibit response-selective or partial agonist profiles [1].

Metabolic-Activation-Independent Embryotoxicity Reference Compound

In whole embryo culture developmental toxicology screening, DES provides a unique embryotoxic reference compound whose activity is unaffected by the presence or absence of a cytochrome P450-dependent metabolizing system. This property, established in the comparative study of nine steroidal and nonsteroidal estrogens [1], distinguishes DES from hexestrol (whose embryotoxicity is markedly decreased by P450), 17β-estradiol (markedly increased), and ethinylestradiol (strikingly decreased). For laboratories validating in vitro embryotoxicity assays or conducting structure-teratogenicity studies, DES provides a stable, predictable embryotoxic response (predominantly prosencephalic hypoplasia) independent of exogenous metabolic activation status, simplifying experimental design and data interpretation [1].

Prostate Cancer Research Model Compound with Defined Thromboembolic Liability Profile

For preclinical prostate cancer research, DES offers a well-characterized estrogenic agent with a quantitatively defined thromboembolic risk profile that can serve as a benchmark comparator for novel agents. The documented 16.1% thromboembolic event rate in prostate cancer patients (5/31) versus 0% with 17β-estradiol (0/29) [1], combined with the known mechanism involving anti-estrogen antibody induction (41% of treated men) [2], provides researchers with a predictable toxicity baseline against which to evaluate new anti-androgen or estrogenic therapies. This established risk profile makes DES particularly valuable as a comparator arm reference in prostate cancer animal models where cardiovascular safety endpoints are included.

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